molecular formula C13H18O2 B1681739 2-(3-Pentylphenyl)acetic acid CAS No. 1002101-19-0

2-(3-Pentylphenyl)acetic acid

Cat. No. B1681739
CAS RN: 1002101-19-0
M. Wt: 206.28 g/mol
InChI Key: PEGQOIGYZLJMIB-UHFFFAOYSA-N
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Description

2-(3-Pentylphenyl)acetic acid belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring .


Molecular Structure Analysis

2-(3-Pentylphenyl)acetic acid is an aromatic compound containing one monocyclic ring system consisting of benzene . For more detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required.

Scientific Research Applications

Alström Syndrome Treatment

Setogepram is under investigation for its therapeutic potential in treating Alström Syndrome, a rare genetic disorder characterized by a wide array of symptoms, including vision and hearing loss, obesity, diabetes, and progressive organ dysfunction . The compound’s anti-inflammatory and anti-fibrotic properties may address the pathological features of this syndrome.

Nitrogen Scavenging Properties

Research has indicated that Setogepram possesses nitrogen scavenging properties, which could be beneficial in conditions associated with high plasma ammonia concentrations, such as hyperammonemia . This application is particularly relevant for metabolic disorders where the body’s ability to eliminate ammonia is compromised.

Anti-Fibrotic Activity in Organ Fibrosis

Setogepram has shown promise in preclinical models for reducing fibrosis in various organs, including the kidney, heart, liver, and lungs . Its mechanism involves modulation of intracellular ATP levels and the Liver Kinase B1/AMP-Activated Protein Kinase/Mammalian Target of Rapamycin pathway, offering a potential treatment for diseases characterized by progressive fibrosis.

Renal Function Improvement

In animal models, Setogepram has been observed to improve renal function and urine concentrating ability. It also appears to mitigate anemia and reduce renal fibrosis, endoplasmic reticulum stress, and apoptosis, suggesting its use as a renoprotective therapy .

Potential Treatment for Idiopathic Pulmonary Fibrosis (IPF)

Although the development of Setogepram for IPF treatment was halted due to interim pharmacological data, its anti-fibrotic activity in lung fibrosis models suggests potential utility in other fibrotic conditions of the lungs .

Liver Fibrosis and Stellate Cell Activation

Setogepram has been evaluated for its effect on liver fibrosis and hepatic stellate cell activation. It has demonstrated the ability to reduce collagen deposition and smooth muscle actin levels, which are indicative of its antifibrotic action in the liver .

properties

IUPAC Name

2-(3-pentylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGQOIGYZLJMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Pentylphenyl)acetic acid

CAS RN

1002101-19-0
Record name Setogepram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setogepram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEZAGEPRAS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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